

An In-depth Technical Guide to the Thermochemical Data of 4-Methyloctane

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Compound of Interest

Compound Name: 4-Methyloctane

Cat. No.: B165697

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of **4-methyloctane**. Due to the subscription-based nature of comprehensive chemical databases, specific experimental values for the standard enthalpy of formation, standard molar entropy, and heat capacity for **4-methyloctane** are not publicly available. The primary sources for this data are the NIST / TRC Web Thermo Tables and the scientific literature.^{[1][2][3]} This guide outlines the fundamental physical properties of **4-methyloctane**, details the experimental and computational methodologies used to determine its thermochemical data, and indicates the most likely sources for obtaining these specific values.

Physical Properties of 4-Methyloctane

A summary of the key physical properties of **4-methyloctane** is presented in Table 1. This data is essential for understanding the physical behavior of the compound under various conditions.

Property	Value	Source
Molecular Formula	C ₉ H ₂₀	[1][4][5][6][7]
Molecular Weight	128.2551 g/mol	[1][5][6][7]
CAS Number	2216-34-4	[1][4][7]
Boiling Point	141.6 - 142.4 °C	[4]
Melting Point	-113.3 °C	[4]
Density	0.722 g/cm ³	[4]

Thermochemical Data for 4-Methyloctane

The following table outlines the key thermochemical parameters for **4-methyloctane**. While specific, experimentally-derived values are not publicly accessible, this table indicates the primary sources where this information can be found. The methodologies for determining these values are detailed in the subsequent sections.

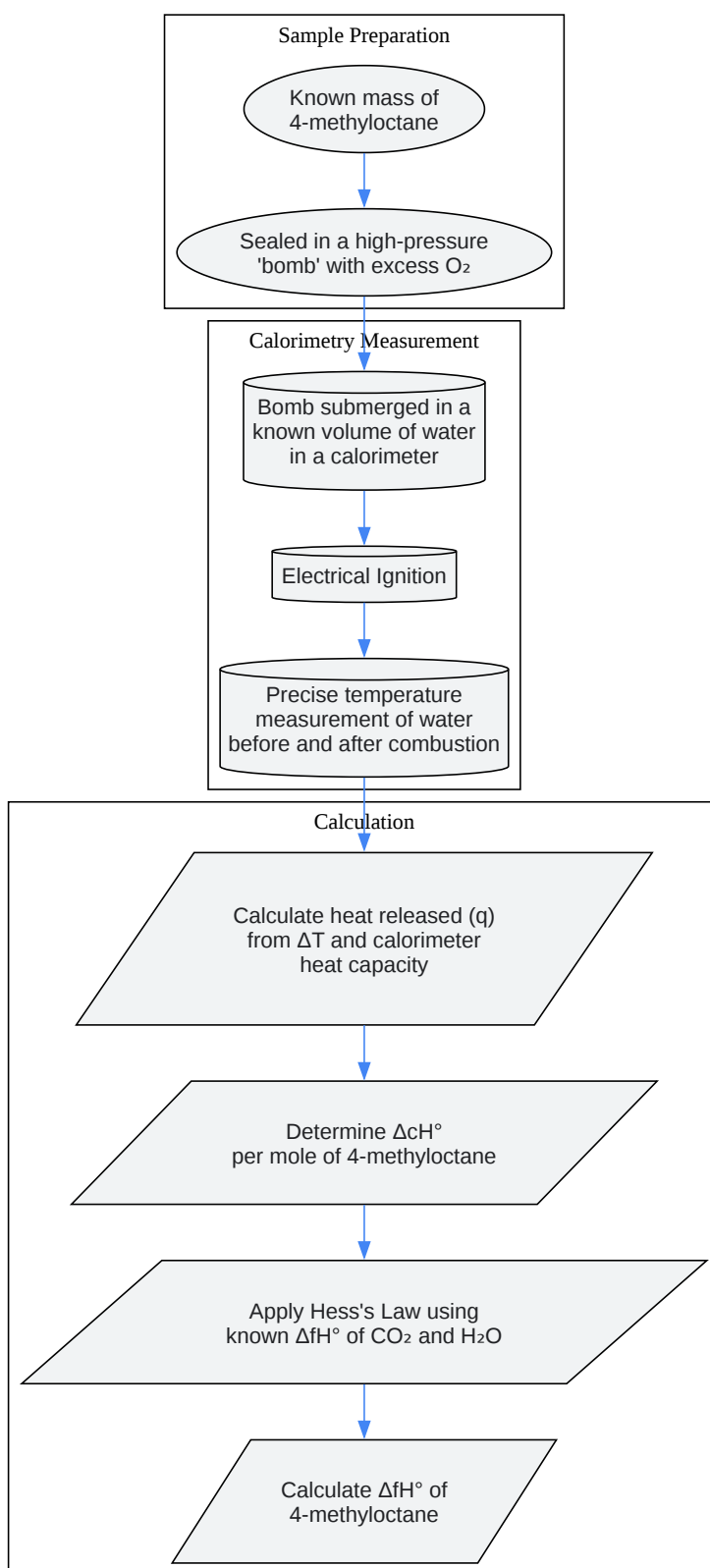
Thermochemical Property	Symbol	Value	Primary Source(s)
Standard Enthalpy of Formation (liquid)	$\Delta_f H^\circ(l)$	Data not publicly available	Labbauf, A., et al. (1961)[1][3]; NIST / TRC Web Thermo Tables[2]
Standard Molar Entropy (liquid)	$S^\circ(l)$	Data not publicly available	NIST / TRC Web Thermo Tables[2]
Molar Heat Capacity (liquid)	$C_{p(l)}$	Data not publicly available	NIST / TRC Web Thermo Tables[2]

Experimental and Computational Protocols

The determination of thermochemical data for organic compounds like **4-methyloctane** relies on precise experimental techniques and computational models.

The standard enthalpy of formation ($\Delta_f H^\circ$) of **4-methyloctane** is typically determined indirectly through the measurement of its enthalpy of combustion ($\Delta_c H^\circ$). The primary experimental technique for this is bomb calorimetry.

Experimental Workflow: Bomb Calorimetry



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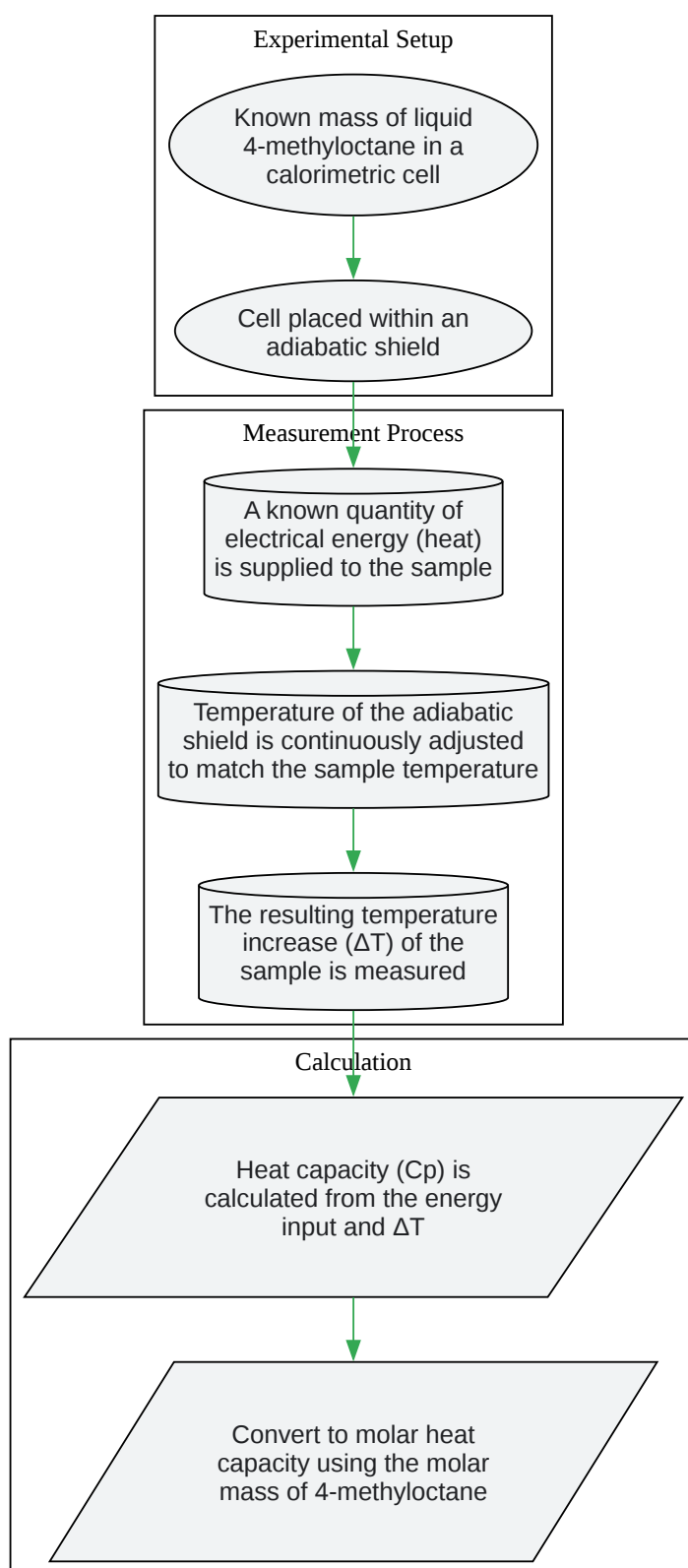
Workflow for Enthalpy of Formation Determination

Protocol:

- A precisely weighed sample of **4-methyloctane** is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb."
- The bomb is pressurized with a large excess of pure oxygen.
- The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
- The sample is ignited electrically, leading to complete combustion.
- The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing the temperature to rise. The final temperature is recorded after thermal equilibrium is reached.
- The heat capacity of the calorimeter is predetermined by burning a substance with a known heat of combustion, such as benzoic acid.
- The heat of combustion of **4-methyloctane** is calculated from the temperature change and the heat capacity of the calorimeter.
- The standard enthalpy of formation is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (carbon dioxide and water).

The molar heat capacity at constant pressure (C_p) of liquid **4-methyloctane** is determined using adiabatic calorimetry.

Experimental Workflow: Adiabatic Calorimetry



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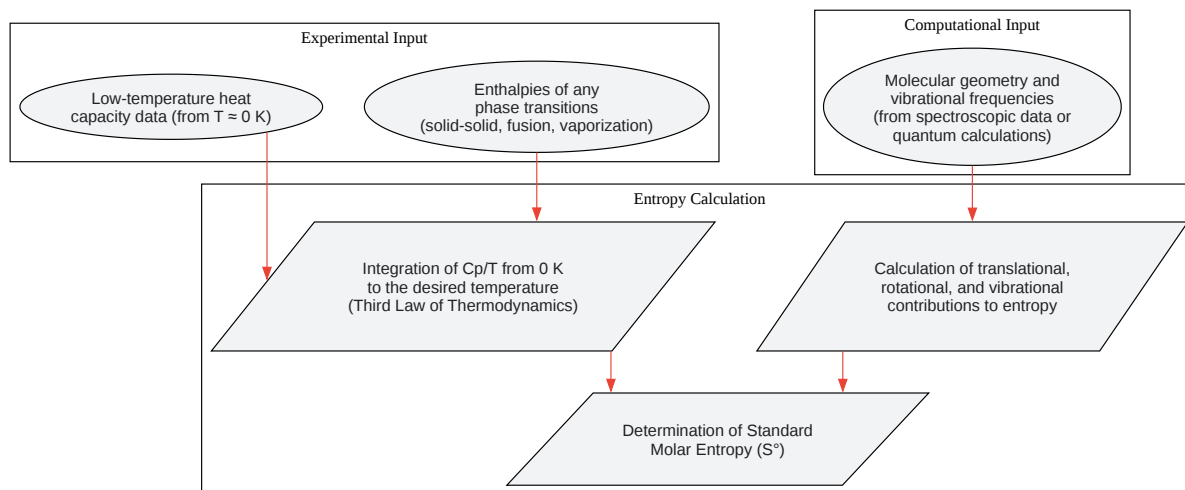
Workflow for Molar Heat Capacity Determination

Protocol:

- A known mass of liquid **4-methyloctane** is placed in a sealed calorimetric cell.
- The cell is placed inside an adiabatic shield. The temperature of this shield is controlled to match the temperature of the sample at all times, thereby preventing heat loss to the surroundings.
- A precisely measured amount of electrical energy is supplied to the sample, causing its temperature to rise.
- The temperature increase of the sample is carefully measured.
- The heat capacity is calculated by dividing the energy input by the temperature change. This measurement can be repeated at different temperatures to determine the temperature dependence of the heat capacity.

The standard molar entropy (S°) of **4-methyloctane** is typically determined using a combination of experimental measurements and theoretical calculations based on statistical mechanics.

Logical Relationship: Entropy Calculation



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Logical Flow for Standard Molar Entropy Determination

Protocol:

- Experimental (Calorimetric) Method: The heat capacity of **4-methyloctane** is measured from a very low temperature (approaching 0 K) up to the standard temperature (298.15 K). The entropy at the standard temperature is then calculated by integrating the heat capacity divided by the temperature (C_p/T) over this range. The entropies of any phase transitions (e.g., melting) that occur within this temperature range must also be measured and included in the calculation.

- Computational (Statistical Mechanics) Method: The entropy of a molecule can be calculated by considering the different ways it can store energy. This involves calculating the translational, rotational, vibrational, and electronic contributions to the entropy. This requires knowledge of the molecule's structure, vibrational frequencies (often obtained from infrared and Raman spectroscopy or quantum mechanical calculations), and molecular weight.

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